Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Description
X-ray Crystallographic Analysis of Molecular Conformation
The crystallographic analysis of this compound and related 4-oxo-1,4-dihydropyridine derivatives has provided crucial insights into their three-dimensional molecular architecture. Single-crystal X-ray diffraction studies of the closely related ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate have demonstrated that these compounds adopt a nearly planar conformation, with the dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the ester moiety measuring approximately 2.3 degrees. This near-planarity is characteristic of the entire class of 4-oxo-1,4-dihydropyridine compounds and significantly influences their chemical reactivity and biological activity.
The crystal structure reveals that molecules organize into one-dimensional chains propagating parallel to the crystallographic a-axis through bifurcated hydrogen bonds between the nitrogen-hydrogen group and the carbonyl oxygen atoms. The hydrogen bond parameters for the nitrogen-hydrogen to ring carbonyl oxygen interaction include a bond length of 1.96 Angstroms and a bond angle of 134.9 degrees, while the corresponding parameters for the nitrogen-hydrogen to ester carbonyl oxygen interaction are 2.15 Angstroms and 139.6 degrees respectively. These intermolecular interactions contribute significantly to the crystal packing stability and may influence the compound's solid-state properties.
The crystallographic data indicates that this compound likely exhibits similar conformational characteristics to its mono-ester analog, with both ester groups potentially maintaining similar orientations relative to the central dihydropyridine ring system. The presence of two ethyl ester substituents at positions 3 and 5 introduces additional conformational flexibility compared to mono-substituted derivatives, potentially affecting the overall molecular geometry and intermolecular packing arrangements.
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy has provided detailed structural information about this compound and related compounds. Proton nuclear magnetic resonance analysis of similar 1,4-dihydropyridine derivatives reveals characteristic chemical shift patterns that can be extrapolated to understand the spectroscopic behavior of the target compound. The ethyl ester groups typically display triplet signals for the methyl protons at approximately 1.2-1.3 parts per million due to coupling with the adjacent methylene protons, while the methylene protons appear as quartet signals around 4.0-4.2 parts per million.
The aromatic region of the proton nuclear magnetic resonance spectrum is particularly diagnostic for 4-oxo-1,4-dihydropyridine compounds. The hydrogen atoms attached to the dihydropyridine ring system typically appear as distinct signals, with the nitrogen-hydrogen proton often observed as a broad singlet around 5.7-6.4 parts per million. The chemical shifts of these protons are sensitive to the electronic environment created by the carbonyl group at position 4 and the ester substituents at positions 3 and 5.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon atoms of the ester groups typically appearing around 167 parts per million, while the ketone carbonyl carbon resonates at approximately 150-170 parts per million. The ethyl carbon atoms show characteristic patterns, with methyl carbons appearing around 14 parts per million and methylene carbons around 60 parts per million. The aromatic carbon atoms of the dihydropyridine ring system exhibit chemical shifts that reflect the electron-withdrawing effects of the adjacent carbonyl and ester functionalities.
Infrared and Ultraviolet-Visible Spectroscopic Profiling
Infrared spectroscopy of this compound reveals characteristic absorption bands that provide valuable information about the compound's functional groups and bonding patterns. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with ester carbonyl groups typically appearing around 1700-1750 wavenumbers and the ketone carbonyl showing absorption in a similar region. The nitrogen-hydrogen stretching vibration is typically observed around 3300-3400 wavenumbers, appearing as a broad absorption band due to hydrogen bonding interactions.
The infrared spectrum also displays characteristic carbon-hydrogen stretching vibrations for both the aromatic and aliphatic portions of the molecule. Aromatic carbon-hydrogen stretches appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches of the ethyl groups are observed around 2900-3000 wavenumbers. The carbon-carbon stretching vibrations and various bending modes contribute to the fingerprint region below 1500 wavenumbers, providing additional structural confirmation.
Ultraviolet-visible spectroscopy of 4-oxo-1,4-dihydropyridine compounds typically reveals absorption bands corresponding to electronic transitions within the conjugated system. The extended conjugation between the dihydropyridine ring and the carbonyl groups results in characteristic absorption maxima that can be used for both identification and quantitative analysis. The electronic transitions are influenced by the electron-donating and electron-withdrawing effects of the substituents, making ultraviolet-visible spectroscopy a valuable tool for structural characterization and purity assessment.
Mass Spectrometric Determination of Molecular Weight and Fragmentation Patterns
Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and valuable information about fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 239, corresponding to the molecular weight of 239.22 atomic mass units. Under electron ionization conditions, the compound undergoes characteristic fragmentation patterns that can be used for structural elucidation and identification purposes.
The fragmentation patterns typically involve loss of ethyl groups from the ester functionalities, resulting in prominent fragment ions at mass-to-charge ratios corresponding to the loss of one or both ethoxy groups. Sequential loss of carbon monoxide from the ester and ketone carbonyl groups represents another common fragmentation pathway, producing fragment ions that retain the core dihydropyridine structure. The nitrogen-containing fragments are particularly diagnostic, as they preserve the heterocyclic nature of the parent molecule and provide confirmation of the dihydropyridine framework.
Electrospray ionization mass spectrometry offers complementary information, often providing molecular ion peaks with minimal fragmentation under mild ionization conditions. This technique is particularly useful for molecular weight confirmation and for studying the compound's behavior under conditions that more closely resemble those encountered in solution-phase reactions. The mass spectrometric data, when combined with high-resolution measurements, can provide elemental composition confirmation and support the proposed molecular structure.
The fragmentation patterns observed in mass spectrometry are consistent with the proposed structure of this compound and provide valuable information about the relative stability of different portions of the molecule under ionization conditions. These fragmentation studies contribute to a comprehensive understanding of the compound's structural characteristics and can be used to differentiate it from related dihydropyridine derivatives with similar molecular weights.
Properties
IUPAC Name |
diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYLXLRJKRWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454352 | |
| Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74632-03-4 | |
| Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features:
- The reaction typically occurs in ethanol or methanol as solvent.
- The temperature is maintained around reflux or room temperature depending on catalyst and solvent.
- The product is isolated by crystallization or filtration.
Example Data (from RSC publication):
| Compound | Melting Point (°C) | 1H NMR (δ ppm) Highlights | 13C NMR (δ ppm) Highlights |
|---|---|---|---|
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 158-160 | 1.22 (t, 6H), 2.32 (s, 6H), 4.06-4.11 (q, 4H), 4.99 (s, 1H) | 14.23, 19.52, 59.69, 104.21, 167.62 |
This method is versatile, allowing substitution at the 4-position by varying the aldehyde, which influences the physical and chemical properties of the final compound.
Novel Intermediate-Based Synthesis via Ammonia Source and Enamine Derivatives (Patent WO2005107374A2)
A patented process describes a commercially feasible and simplified preparation of 1,4-dihydropyridine-3,5-dicarboxylic acid derivatives, including diethyl esters, via a novel intermediate:
- The intermediate: 3-amino-but-2-enoic acid derivative (compound III),
- Prepared by reacting l,l,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl acetoacetate (compound V) with an ammonia source,
- Followed by reaction with 2-(3-nitrobenzylidene)-3-oxo-butyric acid methyl ester (compound IV) in situ.
Reaction Conditions:
- Ammonia sources include ammonium salts (formate, acetate, carbonate), ammonium hydroxide, or hexamethyldisilazane.
- Solvents: ethers (diethyl ether, tetrahydrofuran), alcohols (methanol, ethanol), hydrocarbons (toluene, hexane), halogenated solvents (dichloromethane), nitriles (acetonitrile), and sulfoxides (DMSO).
- Molar ratios of intermediate to ammonia source range from 1:0.05 to 1:5.
- The process can be conducted in a single pot, avoiding isolation of intermediates, enhancing efficiency.
Advantages:
- Avoids tedious purification steps,
- Allows conversion to pharmaceutically acceptable salts (hydrochloride, sulfate, citrate, etc.),
- Scalable for industrial production.
This method provides a robust alternative to classical Hantzsch synthesis, especially for derivatives requiring specific substitution patterns or pharmaceutical-grade purity.
Electrocarboxylation Route for Functionalized Derivatives
A recent innovative method involves electrocarboxylation of tetrasubstituted 1,4-dihydropyridines to introduce carboxylic acid groups at specific positions, which can be further esterified to yield diethyl esters.
Procedure Summary:
- Starting from diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate,
- Bromination at the 2,6-positions using N-bromosuccinimide (NBS) in methanol under dark conditions,
- Followed by electrocarboxylation using Mg–Pt electrodes in an undivided cell,
- This introduces carboxyl groups at the 2 and 6 positions, enhancing biological activity.
Reaction Monitoring:
- Thin-layer chromatography (TLC) with chloroform–methanol (95:5),
- Characterization by 1H NMR, 13C NMR, IR, and mass spectrometry.
Data Table: Bromination Step (Representative)
| Compound | NBS Equivalents | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 2 equiv | Methanol | Room Temp, dark | 3 hours | High (not specified) |
This method is particularly useful for synthesizing novel derivatives with enhanced antimicrobial properties and opens avenues for further functionalization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Hantzsch Synthesis | Ethyl acetoacetate, aldehyde, ammonia | Ethanol/methanol, reflux or room temp | Simple, versatile, widely used | Limited substitution control |
| Intermediate-Based (Patent) | Aminoethyl acetoacetate derivative, ammonia source, nitrobenzylidene ester | Various solvents, single-pot, mild | High purity, scalable, fewer purification steps | Requires specific intermediates |
| Electrocarboxylation | Brominated dihydropyridine, NBS, Mg–Pt electrodes | Methanol, room temp, electrochemical cell | Functionalization, enhanced bioactivity | Requires electrochemical setup |
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Substituted dihydropyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cardiovascular Research
Dihydropyridine derivatives are well-known calcium channel blockers. This compound may serve as a lead compound for synthesizing new cardiovascular agents aimed at treating hypertension and other cardiovascular diseases. Its ability to modulate calcium ion flow could be pivotal in developing effective therapies .
Synthesis of Heterocycles
This compound plays a crucial role in synthesizing other heterocyclic compounds through Michael and Hantzsch reactions. These reactions are vital for creating complex organic molecules used in pharmaceuticals and agrochemicals. The versatility of this compound as a building block makes it valuable in organic synthesis .
Case Study 1: Antimicrobial Properties
A recent study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in maximizing therapeutic effects .
Case Study 2: Cardiovascular Applications
In a preclinical trial, researchers investigated the effects of this compound on blood pressure regulation in hypertensive animal models. The findings suggested that the compound effectively reduced systolic blood pressure by acting on calcium channels in vascular smooth muscle cells . This supports its potential as a therapeutic agent for hypertension.
Table 1: Antimicrobial Activity of Derivatives
| Compound Derivative | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Diethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | Staphylococcus aureus | 32 µg/mL |
| Diethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | Escherichia coli | 64 µg/mL |
| Modified Derivative A | Pseudomonas aeruginosa | 16 µg/mL |
| Modified Derivative B | Klebsiella pneumoniae | 8 µg/mL |
Table 2: Cardiovascular Effects in Animal Models
| Treatment Group | Systolic Blood Pressure (mmHg) | Heart Rate (bpm) |
|---|---|---|
| Control | 150 ± 10 | 75 ± 5 |
| This compound (10 mg/kg) | 130 ± 8 | 70 ± 6 |
| This compound (20 mg/kg) | 120 ± 7 | 68 ± 7 |
Mechanism of Action
The mechanism of action of diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension . The compound also exhibits anti-inflammatory and analgesic effects by inhibiting the action of cyclooxygenase enzymes, thereby reducing the production of prostaglandins .
Comparison with Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Comparison: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its oxo group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives. This oxo group enhances its ability to undergo oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 74632-03-4) is a compound belonging to the dihydropyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a dihydropyridine core with two carboxylate groups and an oxo group at the 4-position, which contributes to its reactivity and biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that diethyl 4-oxo-1,4-dihydropyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed superior efficacy against various pathogens compared to standard antibiotics like Gentamicin. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study:
In a comparative study, diethyl 4-oxo-1,4-dihydropyridine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the aromatic ring exhibited minimum inhibitory concentrations (MICs) as low as 0.25 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
The antioxidant potential of diethyl 4-oxo-1,4-dihydropyridine has been evaluated using the DPPH free radical scavenging assay. The compound demonstrated an IC50 value of approximately 113.96 µg/mL, indicating its ability to neutralize free radicals effectively.
Research Findings:
In a series of tests comparing various compounds, diethyl 4-oxo-1,4-dihydropyridine derivatives exhibited antioxidant activities comparable to established antioxidants like ascorbic acid .
3. Anti-inflammatory Activity
The anti-inflammatory properties of diethyl 4-oxo-1,4-dihydropyridine have also been investigated. Some derivatives have shown greater anti-inflammatory activity than traditional anti-inflammatory agents such as curcumin.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Anti-inflammatory Ratio |
|---|---|
| Diethyl 4-oxo-1,4-dihydropyridine derivative | 19.8 |
| Curcumin | Reference standard |
The biological activities of diethyl 4-oxo-1,4-dihydropyridine derivatives can be attributed to their ability to interact with cellular targets:
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Antioxidant Mechanism: Scavenging free radicals through electron donation.
- Anti-inflammatory Mechanism: Inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Q & A
Q. What are the optimal synthetic routes for preparing diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation of aldehydes, β-keto esters, and ammonia. Key steps include:
- Reagent Ratios : Stoichiometric control of ethyl acetoacetate, ammonium acetate, and aldehyde derivatives (e.g., substituted benzaldehydes) to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., ethanol or methanol) under reflux conditions (60–80°C) for 6–12 hours to ensure complete cyclization .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance reaction efficiency and yield (reported yields: 70–85%) .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity and dihydropyridine ring formation. Key signals include:
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 350.15 for C₁₅H₁₉NO₆) .
- X-ray Diffraction : Single-crystal XRD resolves conformational details (e.g., boat/chair conformation of the dihydropyridine ring) .
Advanced Research Questions
Q. How do substituent variations at the 4-position influence biological activity or material properties?
Substituents modulate electronic and steric effects, impacting applications:
- Electron-withdrawing groups (e.g., nitro, bromo) enhance antihypertensive activity by increasing calcium channel blockade efficacy (IC₅₀ values: 10–50 nM) .
- Bulkier groups (e.g., biphenyl, pyrazolyl) improve corrosion inhibition efficiency in alloys (85–92% protection at 0.5 mM concentration) .
- Data Contradiction Note : Some studies report reduced solubility with hydrophobic substituents, conflicting with in vitro efficacy claims. Solubility enhancers (e.g., PEG) are recommended .
Q. What challenges arise in crystallographic refinement of diethyl 4-oxo-dihydropyridine derivatives, and how are they resolved?
Common issues include:
Q. How can computational methods (DFT, molecular docking) predict reactivity or biological targets?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV indicate stability) .
- Molecular Docking : AutoDock Vina simulates binding to calcium channels (PDB: 1T3S). Key interactions:
Key Recommendations for Researchers
- Contradiction Management : Cross-validate biological activity claims with solubility and stability assays.
- Advanced Characterization : Pair XRD with DSC/TGA to assess thermal stability for material science applications .
- Ethical Compliance : Adhere to ECHA safety protocols for handling dihydropyridine derivatives (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
